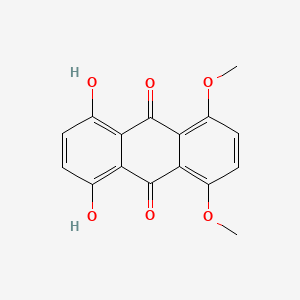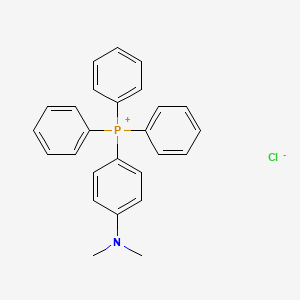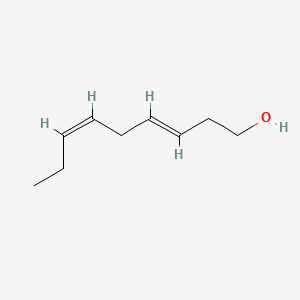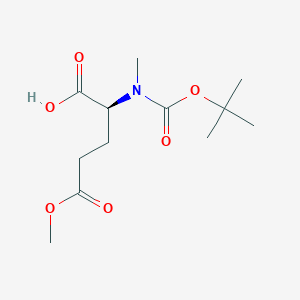
Boc-N-Me-Glu(OMe)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-N-Me-Glu(OMe)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is often used as an intermediate in the synthesis of peptides and other complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst like sulfuric acid or hydrochloric acid.
N-Methylation: The nitrogen atom is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: Boc-N-Me-Glu(OMe)-OH can undergo oxidation reactions, typically at the methylated nitrogen or the side chain.
Reduction: Reduction reactions can occur at the carboxyl group or the Boc-protected amino group.
Substitution: The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc removal and sodium hydroxide for ester hydrolysis.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Free amino acids or peptides.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and peptides.
- Employed in the study of reaction mechanisms and synthetic pathways.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Studied for its role in enzyme-substrate interactions and protein folding.
Medicine:
- Investigated for potential therapeutic applications in drug development.
- Used in the design of peptide-based drugs and inhibitors.
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of new materials and catalysts.
作用机制
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors, depending on its structure and functional groups.
- It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways.
相似化合物的比较
Boc-Glu(OMe)-OH: Similar structure but without N-methylation.
Boc-N-Me-Asp(OMe)-OH: Similar structure but derived from aspartic acid.
Fmoc-N-Me-Glu(OMe)-OH: Similar structure but with a different protecting group (Fmoc).
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Me-Glu(OMe)-OH unique in its reactivity and applications.
- N-methylation adds steric hindrance and alters the compound’s interaction with enzymes and receptors.
属性
分子式 |
C12H21NO6 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC 名称 |
(2S)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m0/s1 |
InChI 键 |
ZKNHSXSCXRYJHZ-QMMMGPOBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


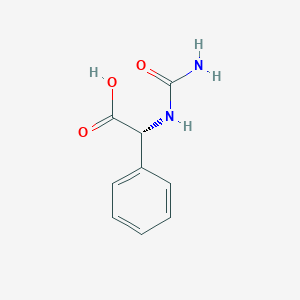



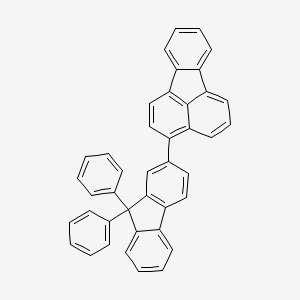

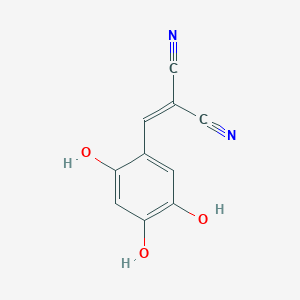
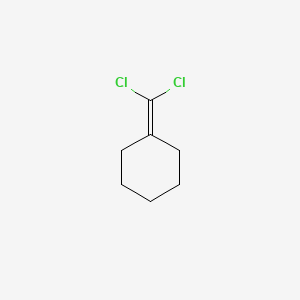
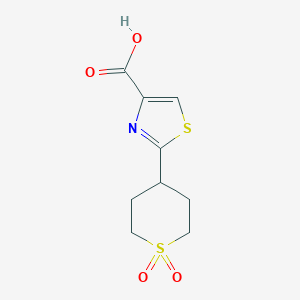
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

